molecular formula C13H10Cl4N2O4 B056939 3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione CAS No. 203115-63-3

3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione

Cat. No. B056939
M. Wt: 400 g/mol
InChI Key: PCOXPBOKDABARQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione often involves palladium-catalyzed coupling reactions, such as the Suzuki coupling, which is widely used to create polymers with specific luminescent properties. For instance, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized through such methods, demonstrating significant solubility and luminescent characteristics (Zhang & Tieke, 2008).

Molecular Structure Analysis

X-ray crystallography has provided detailed insights into the molecular structure of compounds containing the pyrrolo[3,4-c]pyrrole-1,4-dione chromophore. These studies reveal how substitutions at the nitrogen atom and the overall molecular geometry affect the electronic and steric properties of the compounds, influencing their physical and chemical behavior (Fujii et al., 2002).

Chemical Reactions and Properties

Compounds with the pyrrolo[3,4-c]pyrrole-1,4-dione structure engage in a variety of chemical reactions, including nucleophilic attacks on carbonyl groups, which lead to the formation of diverse heterocyclic structures. These reactions are pivotal for the synthesis of biologically active substances and further derivatives with potential application in materials science and organic electronics (Gein & Pastukhova, 2020).

Physical Properties Analysis

The physical properties, such as solubility, fluorescence, and molecular weight, of compounds related to 3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione, are influenced by their specific structural features. Polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit remarkable solubility in organic solvents and show strong fluorescence, attributes that are critical for their application in photoluminescent materials (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical behavior of compounds within this class is significantly affected by their molecular structure. The presence of electronegative substituents, such as chlorine, and the specific arrangement of functional groups around the pyrrole core influence their reactivity, including their potential as electron acceptors or donors in organic electronic devices. Studies on the redox behavior and electron acceptor capabilities of these compounds contribute to the understanding of their utility in electronic applications (Mukai et al., 1985).

Scientific Research Applications

  • Pigment Application : Compounds similar to 3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione are used as pigments, as demonstrated by structural studies on related compounds (Fujii et al., 2002).

  • Luminescent Polymers : These compounds are used in the synthesis of highly luminescent polymers, which find applications in organic electronics and display technologies (Zhang & Tieke, 2008).

  • Photoluminescent Conjugated Polymers : The derivatives of this compound are also used in creating photoluminescent conjugated polymers, suitable for electronic applications due to their good solubility and processability (Beyerlein & Tieke, 2000).

  • Antiproliferative Agents : Some derivatives of 3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione have been synthesized and shown to have antiproliferative effects against human cancer cells, indicating their potential use in cancer therapy (Rdwan, 2020).

  • Anionic Supramolecular Polymer : This compound can form anionic supramolecular polymers, which are significant in the field of supramolecular chemistry (Gale et al., 2002).

  • Photochromic Properties : Derivatives of this compound demonstrate photochromic properties, which are valuable in the development of materials that change color in response to light (Belikov, 2018).

  • Tyrosine Kinase Inhibitors : Some derivatives are designed as potential tyrosine kinase inhibitors, indicating applications in drug development for cancer treatment (Kuznietsova et al., 2019).

  • Electron Transport Layer in Solar Cells : Certain derivatives are used as electron transport layers in polymer solar cells, enhancing the efficiency of these renewable energy devices (Hu et al., 2015).

properties

IUPAC Name

3,4-dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl4N2O4/c1-13(2,3-18-9(20)5(14)6(15)10(18)21)4-19-11(22)7(16)8(17)12(19)23/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOXPBOKDABARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C(=O)C(=C(C1=O)Cl)Cl)CN2C(=O)C(=C(C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione

CAS RN

203115-63-3
Record name 203115-63-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione
Reactant of Route 5
3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione

Citations

For This Compound
1
Citations
CK Jain, S Mukhopadhyay… - Anti-Cancer Agents in …, 2020 - ingentaconnect.com
Replication fork reversal and restart has gained immense interest as a central response mechanism to replication stress following DNA damage. Although the exact mechanism of fork …
Number of citations: 2 www.ingentaconnect.com

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